molecular formula C15H22ClN3O B12228806 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-methoxybenzyl)methanamine

1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-methoxybenzyl)methanamine

Cat. No.: B12228806
M. Wt: 295.81 g/mol
InChI Key: MAAJUDJQIMFHJW-UHFFFAOYSA-N
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Description

1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-methoxybenzyl)methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-methoxybenzyl)methanamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the isopropyl group: This step involves the alkylation of the pyrazole ring using isopropyl halide in the presence of a base.

    Attachment of the methanamine group: This can be done through reductive amination, where the pyrazole derivative is reacted with 2-methoxybenzaldehyde in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-methoxybenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the methanamine group.

    Substitution: Substituted derivatives at the methanamine group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-methoxybenzyl)methanamine would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may bind to specific molecular targets, altering signaling pathways and leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-isopropyl-1H-pyrazol-5-yl)methanamine: Lacks the 2-methoxybenzyl group.

    1-(1-isopropyl-1H-pyrazol-5-yl)-N-benzylmethanamine: Lacks the methoxy group on the benzyl ring.

Uniqueness

1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-methoxybenzyl)methanamine is unique due to the presence of both the isopropyl group on the pyrazole ring and the 2-methoxybenzyl group on the methanamine. This combination of functional groups may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

1-(2-methoxyphenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C15H21N3O.ClH/c1-12(2)18-14(8-9-17-18)11-16-10-13-6-4-5-7-15(13)19-3;/h4-9,12,16H,10-11H2,1-3H3;1H

InChI Key

MAAJUDJQIMFHJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=CC=CC=C2OC.Cl

Origin of Product

United States

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